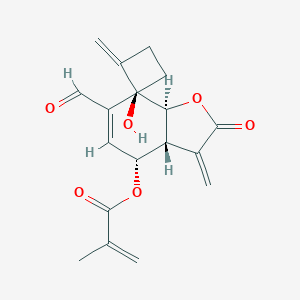
miller-9E-enolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Miller-9E-enolide is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. This compound is characterized by its electrophilic α,β-unsaturated-γ-lactone moiety, which allows it to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Miller-9E-enolide involves several steps, starting from naturally derived precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources followed by purification using chromatographic techniques. Advances in synthetic biology and metabolic engineering are also being explored to produce this compound more efficiently .
Chemical Reactions Analysis
Types of Reactions
Miller-9E-enolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the lactone ring, altering its biological activity.
Substitution: Nucleophilic substitution reactions can occur at the electrophilic sites of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions are carefully controlled to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can yield dihydro derivatives .
Scientific Research Applications
Miller-9E-enolide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study electrophilic-nucleophilic interactions.
Biology: Investigated for its ability to modulate protein function through covalent modification.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
Miller-9E-enolide exerts its effects through covalent modification of nucleophilic residues in target proteins. This interaction can alter protein conformation and function, leading to changes in cellular processes. Key molecular targets include transcription factors like NF-κB, which play a crucial role in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Helenalin: Another sesquiterpene lactone with similar electrophilic properties.
Parthenolide: Known for its anti-inflammatory and anticancer activities.
Sulforaphane: A bioactive isothiocyanate with electrophilic characteristics.
Uniqueness
Miller-9E-enolide is unique due to its specific structural features, such as the 4β,15-epoxy moiety, which confer distinct biological activities. Its ability to selectively target certain proteins makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C19H22O6 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[(3aR,4R,5E,11S,11aS)-6-formyl-11-hydroxy-3,10-dimethylidene-2-oxo-4,7,8,9,11,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H22O6/c1-10(2)18(22)24-14-8-13(9-20)7-5-6-11(3)16(21)17-15(14)12(4)19(23)25-17/h8-9,14-17,21H,1,3-7H2,2H3/b13-8+/t14-,15-,16+,17+/m1/s1 |
InChI Key |
CCWGXWKAXMNGSZ-PBMXCAIQSA-N |
Isomeric SMILES |
CC(=C)C(=O)O[C@@H]1/C=C(\CCCC(=C)[C@@H]([C@@H]2[C@@H]1C(=C)C(=O)O2)O)/C=O |
Canonical SMILES |
CC(=C)C(=O)OC1C=C(CCCC(=C)C(C2C1C(=C)C(=O)O2)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















